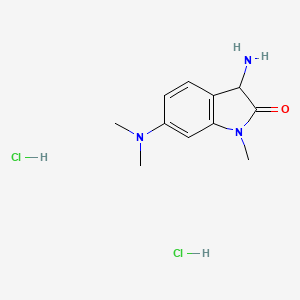
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride
Overview
Description
3-Amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride, commonly referred to as DMAID, is an organic compound composed of two nitrogen atoms, one oxygen atom, one carbon atom, and two chlorine atoms. It is an indole derivative, which is a type of heterocyclic compound that is widely used in pharmaceuticals and other scientific applications. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. DMAID is a highly versatile compound that can be used to synthesize a variety of compounds, including indole derivatives and other nitrogen-containing compounds.
Scientific Research Applications
Synthesis of Structurally Diverse Compounds
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally related to the requested chemical, has been utilized to generate a diverse library of compounds through alkylation and ring closure reactions. This process yields various derivatives, including pyrazolines, pyridines, benzodiazepines, benzothiazepine, and pyrimido[1,2-a]benzimidazole (Roman, 2013).
Formation of Heteroarylindoles
- Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate are precursors in synthesizing 3-heteroarylindoles, leading to the production of meridianine analogues and indolylpyranones. This demonstrates the chemical's versatility in creating complex molecular structures (Jakše et al., 2004).
Cyclization to Tetrahydro-β-carbolines
- A method involving 3-[(dimethylamino)methyl]indoles (gramines) uses malonate-based nucleophiles for substitution, followed by cyclization to tetrahydro-β-carboline derivatives. This showcases the application in synthesizing complex organic structures (Fujita et al., 2019).
Intramolecular Diels-Alder Reaction
- The compound is involved in intramolecular Diels-Alder reactions, leading to the formation of isoindol-1-ones. This illustrates its role in facilitating significant organic synthesis reactions (Widmer et al., 1978).
Formation of Pyrido[2,3-d]pyrimidines
- 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, a related compound, undergoes cycloaddition reactions to form pyrido[2,3-d]pyrimidines, demonstrating the compound's potential in creating nucleic acid analogues and other biologically relevant structures (Walsh et al., 1988).
Synthesis of Antineoplastic Agents
- The compound has been used in the synthesis of new classes of antineoplastic agents, demonstrating its potential in medicinal chemistry and drug development (Nguyen et al., 1990).
Formation of Pyrimido[5,4-b]indole Derivatives
- Methyl 3-amino-1H-indole-2-carboxylates are used to form 5H-pyrimido[5,4-b]indole derivatives, highlighting its role in synthesizing complex heterocyclic structures (Shestakov et al., 2009).
properties
IUPAC Name |
3-amino-6-(dimethylamino)-1-methyl-3H-indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-13(2)7-4-5-8-9(6-7)14(3)11(15)10(8)12;;/h4-6,10H,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLZHMXSMKWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(C1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



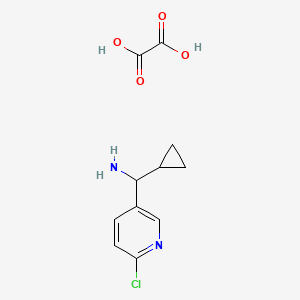
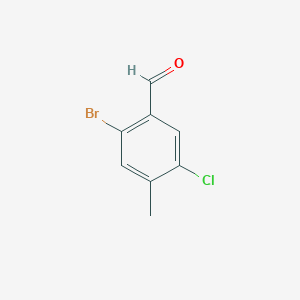
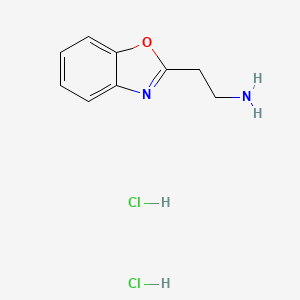
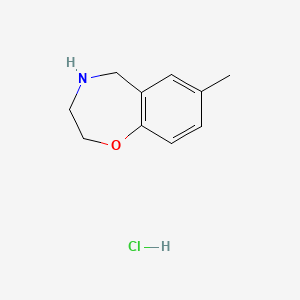
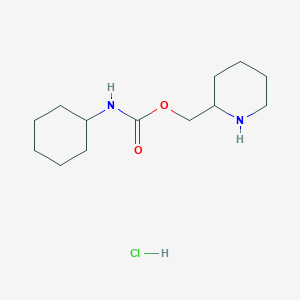
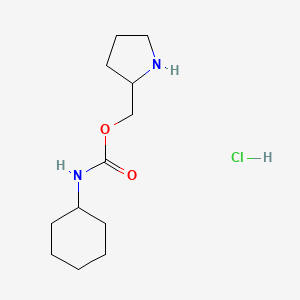
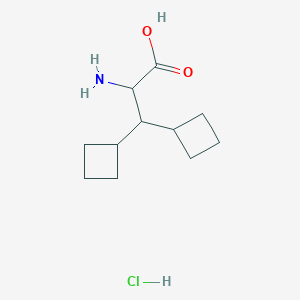
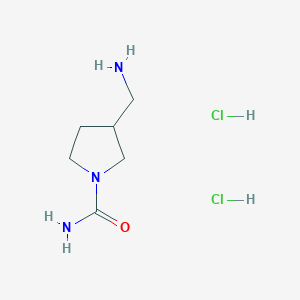
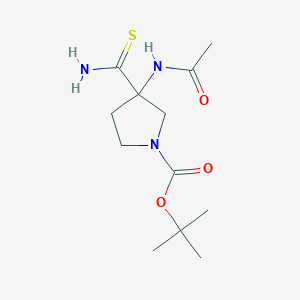
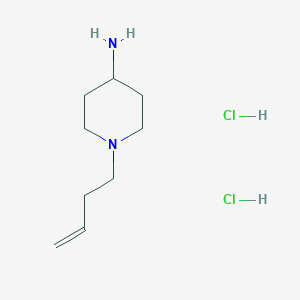
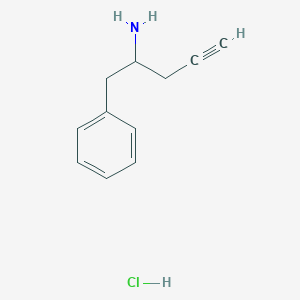
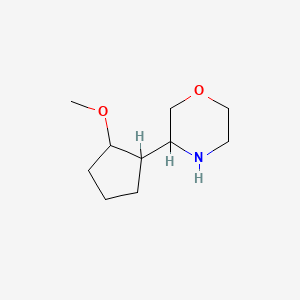
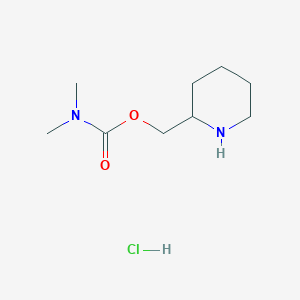
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)